molecular formula C9H9Cl2N3O B1203898 Guanfacine CAS No. 29110-47-2

Guanfacine

Cat. No.: B1203898
CAS No.: 29110-47-2
M. Wt: 246.09 g/mol
InChI Key: INJOMKTZOLKMBF-UHFFFAOYSA-N
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Scientific Research Applications

Guanfacine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Guanfacine primarily targets the alpha-2A adrenergic receptors (α2A-AR) . These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes, including attention and memory .

Mode of Action

This compound is a selective alpha-2A adrenergic receptor agonist . It works by stimulating these receptors, thereby reducing the effects of the sympathetic nervous system on the heart and circulatory system .

Biochemical Pathways

This compound acts within the prefrontal cortex (PFC) via post-synaptic α2A-AR on dendritic spines to inhibit cAMP-PKA-K+ channel signaling . This action strengthens network connectivity, enhances PFC neuronal firing, and improves PFC cognitive functions . The PFC subserves high order cognitive and executive functions including working memory, abstract reasoning, insight and judgment, and top-down control of attention, action, and emotion .

Pharmacokinetics

This compound has a half-life of 17 hours, but this may range from 10-30 hours . It has a total body clearance of 360±262mL/min and a renal clearance of 233±245mL/min in patients with normal renal function . The drug is approximately 70% bound to plasma proteins, independent of drug concentration . It is metabolized by CYP3A4 and excreted through the kidneys .

Result of Action

The stimulation of α2A-AR by this compound results in a variety of molecular and cellular effects. It enhances the effectiveness of the signal of the pyramidal neurons of the PFC, thus improving working memory and attention . It also influences dendritic spine growth and maturation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress-related disorders may benefit from additional α2-AR actions, such as weakening plasticity in the amygdala, reducing norepinephrine release, and anti-inflammatory actions by deactivating microglia . .

Biochemical Analysis

Biochemical Properties

Guanfacine plays a significant role in biochemical reactions by interacting with alpha-2A adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . This compound’s interaction with these receptors reduces the release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity . Additionally, this compound has been shown to interact with 5-HT2B receptors, although its affinity for these receptors is lower .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neurons, this compound enhances prefrontal cortical function by strengthening network connectivity and improving neuronal firing . This is achieved through the inhibition of cAMP-PKA-K+ channel signaling, which enhances the effectiveness of synaptic transmission . This compound also influences cell signaling pathways by reducing the release of norepinephrine, thereby modulating the activity of downstream signaling cascades . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-2A adrenergic receptors on the surface of neurons . This binding inhibits the production of cAMP and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby enhancing the signal strength of pyramidal neurons in the prefrontal cortex . The inhibition of cAMP-PKA signaling leads to a reduction in the phosphorylation of downstream targets, resulting in improved cognitive functions such as working memory and attention . This compound’s ability to modulate these molecular pathways makes it a valuable therapeutic agent for ADHD and other prefrontal cortical disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life of approximately 17 hours, allowing for sustained effects with once-daily dosing . Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over time . Long-term administration of this compound has been associated with improvements in cognitive functions and a reduction in ADHD symptoms . Some adverse effects such as somnolence and dizziness have been reported, particularly during the initial stages of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies using spontaneously hypertensive rats (SHR) have shown that this compound improves sustained attention and reduces overactivity and impulsiveness at doses of 0.3 and 0.6 mg/kg . Higher doses of this compound have been associated with more pronounced improvements in behavior, suggesting a dose-dependent effect . At very high doses, this compound may cause adverse effects such as hypotension and bradycardia .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . The main metabolic pathway involves the oxidation of this compound to 3-hydroxythis compound, which is then further metabolized by glucuronidation or sulfation . These metabolites are excreted primarily through the kidneys . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high bioavailability, with approximately 80-100% of the administered dose being absorbed . This compound is extensively bound to plasma proteins, which facilitates its distribution to various tissues . The drug is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

Within cells, this compound is primarily localized to the cytoplasm and the plasma membrane . It binds to alpha-2A adrenergic receptors on the surface of neurons, where it exerts its effects on cAMP-PKA signaling . This compound’s subcellular localization is crucial for its ability to modulate neurotransmitter release and improve cognitive functions . Additionally, this compound may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .

Chemical Reactions Analysis

Types of Reactions

Guanfacine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic ring.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like ethanol and isopropanol are frequently used in these reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

    Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and ADHD.

    Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.

    Methyldopa: An alpha-2 adrenergic receptor agonist used to treat hypertension.

Uniqueness

Guanfacine is unique among alpha-2 adrenergic receptor agonists due to its selectivity for the alpha-2A subtype, which is thought to contribute to its efficacy in treating ADHD with fewer side effects compared to other non-selective agonists .

Properties

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-48-3 (mono-hydrochloride)
Record name Guanfacine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID9046944
Record name Guanfacine
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Molecular Weight

246.09 g/mol
Source PubChem
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Physical Description

Solid
Record name Guanfacine
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Solubility

1mg/mL, 1.39e-01 g/L
Record name Guanfacine
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Mechanism of Action

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined.
Record name Guanfacine
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CAS No.

29110-47-2
Record name Guanfacine
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Record name Guanfacine
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Record name GUANFACINE
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Record name Guanfacine
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Melting Point

213-216, 225 - 227 °C
Record name Guanfacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01018
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Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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